1-acetyl-5-bromo-6-methyl-1H-indazole
Description
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-(5-bromo-6-methylindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-6-3-10-8(4-9(6)11)5-12-13(10)7(2)14/h3-5H,1-2H3 |
InChI Key |
GBEZEQFQKBEGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a sequence of:
- Preparation of a suitably substituted acetophenone intermediate (e.g., 2-nitro-5-bromoacetophenone),
- Reduction of the nitro group to an amino group,
- Diazotization of the amino intermediate,
- Cyclization to form the indazole ring,
- Introduction or retention of the acetyl group at the N1 position.
This approach is consistent with classical indazole synthesis methodologies adapted for halogen and methyl substitutions.
Stepwise Preparation Based on Patent CN102898374A
A patented method for preparing 3-methyl-5-R-1H-indazole derivatives (where R can be a halogen such as bromine) provides a safe, efficient, and column-free route that is adaptable to this compound synthesis.
Step 1: Synthesis of 2-nitro-5-bromoacetophenone
| Reagents & Conditions | Details |
|---|---|
| Starting material | Bromoacetophenone (100 g) |
| Nitration mixture | Sulfuric acid:nitric acid (1:7 v/v) |
| Temperature | Maintained at -20 °C |
| Reaction time | Stirred overnight |
| Work-up | Addition of ice water, filtration |
| Product yield | 87% |
| Product | Yellow solid 2-nitro-5-bromoacetophenone (107 g) |
Step 2: Reduction to 2-amino-5-bromoacetophenone
| Reagents & Conditions | Details |
|---|---|
| Solvent | 1 L mixture of water/methanol (1:1) |
| Reducing agent | Iron powder (75 g) |
| Additive | Ammonium chloride (380 g) |
| Temperature | 60 °C |
| Reaction time | Overnight |
| Work-up | Filtration, ethyl acetate extraction, drying |
| Product yield | 84% |
| Product | Yellow solid 2-amino-5-bromoacetophenone (79 g) |
Step 3: Diazotization and Cyclization to 3-methyl-5-bromo-1H-indazole
| Reagents & Conditions | Details |
|---|---|
| Diazotization | Acidic solution of 2-amino-5-bromoacetophenone to form diazonium salt |
| Reducing agent | Stannous chloride hydrate in hydrochloric acid |
| pH adjustment | Neutralization to pH 8-9 to precipitate product |
| Product isolation | Filtration and drying |
| Product | 3-methyl-5-bromo-1H-indazole |
This method avoids hydrazine hydrate reflux and column chromatography, enhancing safety and efficiency.
Acetylation to Form 1-Acetyl Derivative
The acetylation of the indazole nitrogen (N1) to afford the This compound can be achieved by reacting the indazole intermediate with acetic anhydride under controlled conditions.
A related synthesis of 4-bromo-1H-indazole derivatives shows the acetylation step as follows:
| Reagents & Conditions | Details |
|---|---|
| Starting material | 4-bromo-1H-indazole derivative |
| Acetylating agent | Acetic anhydride (approx. 2.27 eq) |
| Solvent | Chloroform |
| Temperature | 0 °C initially, then room temperature |
| Reaction time | 1 hour |
| Work-up | Removal of volatiles, aqueous work-up, extraction with ethyl acetate, drying |
| Yield | High (up to 95% for related compounds) |
Though this example is for 4-bromo derivatives, the protocol is adaptable for 5-bromo substitution and methylated indazoles.
Analytical and Research Outcomes
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the substitution pattern and ring formation. For example, the 3-methyl group appears as a singlet in the proton NMR around δ 2.0 ppm, while aromatic protons show characteristic shifts depending on bromine and methyl substitution.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the formula $$ C9H8BrN_2O $$ for the acetylated compound.
Infrared Spectroscopy (IR): Characteristic bands for acetyl carbonyl (~1690-1710 cm$$^{-1}$$) and N-H stretching (~3300-3400 cm$$^{-1}$$) are observed.
Yields and Purity
- The nitration and reduction steps typically afford yields between 80-90%.
- Diazotization and cyclization steps yield the indazole core in high purity without chromatographic purification.
- Acetylation proceeds efficiently with yields reported up to 95% in related systems.
Summary Table of Preparation Steps for this compound
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | Bromoacetophenone | H$$2$$SO$$4$$/HNO$$_3$$, -20 °C, overnight | 2-nitro-5-bromoacetophenone | 87 | Low temperature nitration |
| 2 | Reduction | 2-nitro-5-bromoacetophenone | Fe powder, NH$$4$$Cl, MeOH/H$$2$$O, 60 °C | 2-amino-5-bromoacetophenone | 84 | Mild reductive conditions |
| 3 | Diazotization & Cyclization | 2-amino-5-bromoacetophenone | Acidic diazotization, SnCl$$2$$·2H$$2$$O, pH 8-9 | 3-methyl-5-bromo-1H-indazole | High | Column-free, safe method |
| 4 | Acetylation | 3-methyl-5-bromo-1H-indazole | Acetic anhydride, chloroform, 0 °C to RT | This compound | Up to 95 | Adapted from related indazole acetylation |
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methyl-1H-indazol-1-yl)Ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(5-substituted-6-methyl-1H-indazol-1-yl)Ethanone derivatives.
Oxidation: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanoic acid.
Reduction: Formation of 1-(5-bromo-6-methyl-1H-indazol-1-yl)ethanol.
Scientific Research Applications
Organic Synthesis
1-acetyl-5-bromo-6-methyl-1H-indazole serves as an important intermediate in the synthesis of various indazole derivatives. The presence of the bromine atom allows for specific substitution reactions, which can lead to the formation of compounds with enhanced biological activities.
| Compound | Application |
|---|---|
| 1-(5-Bromo-1H-indazol-3-yl)ethanone | Intermediate for synthesizing other indazole derivatives |
| Methyl 1-acetyl-1H-indazole-5-carboxylate | Precursor for developing novel pharmaceuticals |
Research indicates that this compound may exhibit significant biological activities, particularly as an enzyme inhibitor. It has been investigated for its potential anticancer properties due to its ability to interact with cellular pathways involved in cell cycle regulation and DNA damage response.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
Pharmaceutical Development
The compound's interaction with biological targets makes it a candidate for drug development. Its derivatives are being explored for their pharmacological properties, including antimicrobial and anti-inflammatory effects.
Research Insights
Recent studies have focused on the synthesis of novel derivatives based on the structure of this compound, leading to compounds that demonstrate improved efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-methyl-1H-indazol-1-yl)Ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The biological and physicochemical properties of indazole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations :
- Substituent Position : The placement of bromine and methyl groups significantly influences molecular interactions. For example, 6-bromo-5-methyl-1H-indazole is a positional isomer of the target compound, which may exhibit divergent pharmacological profiles due to altered steric and electronic environments.
- Synthetic Yields : Alkylation reactions (e.g., ethyl substitution in 5-bromo-1-ethyl-1H-indazole) yield ~40% under Cs₂CO₃-mediated conditions , whereas acetylation (as inferred for the target compound) may require optimized protocols to improve efficiency.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The acetyl group at position 1 may reduce metabolic degradation compared to alkyl substituents (e.g., ethyl in ), as acetylated amines are often resistant to oxidative enzymes.
- Solubility : The methyl group at position 6 contributes to lipophilicity, which could limit aqueous solubility compared to the fluoro analog .
- Bioactivity : Bromine at position 5 is a common feature in kinase inhibitors, where it participates in halogen bonding with backbone carbonyls .
Biological Activity
1-Acetyl-5-bromo-6-methyl-1H-indazole is a derivative of indazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anti-inflammatory, anticancer, and antimicrobial research. The presence of a bromine atom and a methyl group in its structure contributes to its unique reactivity and biological profile.
Chemical Structure and Properties
The molecular formula for this compound is C_9H_8BrN_3O. Its structural characteristics include:
- Indazole Ring : A fused benzene and pyrazole ring system.
- Bromine Substitution : A bromine atom at the 5th position enhances its electrophilic properties.
- Methyl Group : Located at the 6th position, influencing steric and electronic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways related to inflammation and cancer proliferation.
Biological Activity Overview
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that indazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives of indazole can inhibit GSK-3β and ROCK-1 kinases, which are crucial in cancer progression .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Indazoles, including this compound, have been evaluated for their antimicrobial activity against various pathogens. Preliminary studies suggest that it may exhibit inhibitory effects on bacterial growth, making it relevant in the development of new antibiotics .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Evaluated anticancer effects in vitro on various cancer cell lines | Significant inhibition of cell proliferation |
| Study 2 | Investigated anti-inflammatory properties through cytokine modulation | Reduced levels of TNF-alpha and IL-6 |
| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria | Effective inhibition of bacterial growth |
Q & A
Q. How to optimize reaction conditions for scale-up synthesis?
- Methodology : Perform kinetic studies (in situ IR or HPLC) to identify rate-limiting steps. Optimize solvent (switch from DMF to THF for easier removal) and catalyst loadings (e.g., Pd(OAc) at 0.5 mol%). Use flow chemistry for exothermic steps (e.g., bromination) to improve safety and yield .
Q. What in vitro models are suitable for assessing neuroprotective activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
